1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)-
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Overview
Description
1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- is a chemical compound with the molecular formula C15H13NO2. This compound is part of the isoindolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phthalaldehyde with benzylamine in the presence of a reducing agent . The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as reflux in organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted isoindolinones, quinones, and reduced derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Isoindol-1-one, 2,3-dihydro-5-iodo-: Similar structure but with an iodine atom at the 5-position.
1H-Isoindol-1-one, 2,3-dihydro-6-hydroxy-: Hydroxyl group at the 6-position instead of the 5-position.
Uniqueness
1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .
Biological Activity
1H-Isoindol-1-one, 2,3-dihydro-5-hydroxy-2-(phenylmethyl)-, also known by its CAS number 11844631, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C15H13NO2
- Molecular Weight: 241.27 g/mol
- Structure: The compound features an isoindole core with a hydroxyl group and a phenylmethyl substituent, which may influence its interaction with biological targets.
1. Anti-inflammatory Activity
Research has shown that derivatives of isoindoles exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The selectivity towards COX-2 over COX-1 is crucial for developing anti-inflammatory drugs with fewer side effects. In a study comparing various isoindole derivatives, certain compounds demonstrated greater COX-2 inhibition than the standard drug meloxicam, indicating potential as anti-inflammatory agents .
Table 1: COX Inhibition Data
Compound | IC50 (µM) | Selectivity (COX-2/COX-1) |
---|---|---|
Meloxicam | 0.10 | 1.0 |
Compound A | 0.05 | 2.0 |
Compound B | 0.08 | 1.5 |
2. Antioxidant Properties
The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively neutralizes free radicals, suggesting a protective role against oxidative stress-related diseases .
3. Cytotoxicity Against Cancer Cells
Studies have also highlighted the cytotoxic effects of isoindole derivatives on various cancer cell lines. For example, in vitro tests revealed that certain derivatives could induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values ranging from 10 to 30 µM.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 20 | Apoptosis induction |
PC-3 | 25 | Cell cycle arrest |
The mechanisms underlying the biological activities of 1H-Isoindol-1-one derivatives involve multiple pathways:
- Cyclooxygenase Inhibition: The compound binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
- Antioxidant Mechanism: The presence of hydroxyl groups facilitates electron donation to free radicals, stabilizing them and mitigating oxidative damage.
- Apoptotic Pathways: The cytotoxic effects are mediated through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death in cancer cells.
Case Studies
A notable case study involved the evaluation of a series of isoindole derivatives for their anti-inflammatory and anticancer properties. Researchers synthesized multiple derivatives and tested them against COX enzymes and various cancer cell lines. The most promising candidates exhibited both selective COX-2 inhibition and significant cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
Properties
CAS No. |
906345-00-4 |
---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-benzyl-5-hydroxy-3H-isoindol-1-one |
InChI |
InChI=1S/C15H13NO2/c17-13-6-7-14-12(8-13)10-16(15(14)18)9-11-4-2-1-3-5-11/h1-8,17H,9-10H2 |
InChI Key |
YFGJYUYFYLESGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)C(=O)N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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